2-[ethyl(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol
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Overview
Description
2-[ethyl(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol is a synthetic organic compound that belongs to the class of pyrazolopyrimidines. This compound has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The unique structure of this compound allows it to interact with specific molecular targets, making it a valuable candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[ethyl(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol typically involves the following steps:
Formation of the pyrazolopyrimidine core: The key starting material, pyrazolopyrimidine, is obtained by treating a formimidate derivative with hydrazine hydrate in ethanol.
Alkylation: The pyrazolopyrimidine core is then alkylated using ethyl iodide under basic conditions to introduce the ethyl group.
Amination: The alkylated product is further reacted with 2-aminoethanol to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[ethyl(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like halides, amines, and alcohols.
Major Products
Oxidation: Corresponding oxides.
Reduction: Reduced derivatives.
Substitution: Substituted pyrazolopyrimidine derivatives.
Scientific Research Applications
2-[ethyl(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol has several scientific research applications:
Medicinal Chemistry: It is studied as a potential kinase inhibitor, particularly for cyclin-dependent kinase 2 (CDK2), which is a target for cancer treatment.
Biological Studies: The compound is used in biological assays to study cell cycle regulation and apoptosis induction in cancer cells.
Chemical Biology: It serves as a tool compound to investigate the molecular mechanisms of kinase inhibition and signal transduction pathways.
Mechanism of Action
The mechanism of action of 2-[ethyl(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol involves the inhibition of CDK2. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key residues in the CDK2 active site .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also exhibit kinase inhibitory activity and have similar structural features.
Thioglycoside derivatives: These compounds share the pyrazolopyrimidine core and have shown cytotoxic activities against various cancer cell lines.
Uniqueness
2-[ethyl(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol is unique due to its specific interaction with CDK2, which makes it a promising candidate for targeted cancer therapy. Its ability to induce cell cycle arrest and apoptosis selectively in cancer cells highlights its potential as a therapeutic agent .
Properties
Molecular Formula |
C10H15N5O |
---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
2-[ethyl-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol |
InChI |
InChI=1S/C10H15N5O/c1-3-15(4-5-16)10-8-6-13-14(2)9(8)11-7-12-10/h6-7,16H,3-5H2,1-2H3 |
InChI Key |
KYHSQZNJIQLNPF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCO)C1=NC=NC2=C1C=NN2C |
Origin of Product |
United States |
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